

# Comprehensive Quantum Mechanical Protocol: 1-Methoxy-2-propylbenzene

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## Compound of Interest

Compound Name:	1-Methoxy-2-propylbenzene
CAS No.:	13629-73-7
Cat. No.:	B3047249

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## Executive Summary

**1-Methoxy-2-propylbenzene** (CAS: 13629-73-7), also known as o-propylanisole, presents a unique conformational challenge due to the steric interplay between the methoxy group and the ortho-propyl chain. This guide outlines a rigorous computational workflow to characterize its electronic structure, thermodynamic stability, and spectroscopic signatures.<sup>[1]</sup> By synthesizing Density Functional Theory (DFT) with post-Hartree-Fock accuracy checks, this protocol ensures data reliability for downstream applications in QSAR modeling and fragment-based drug design.

## Introduction & Chemical Context

The physicochemical behavior of o-substituted anisoles is dominated by the "ortho-effect," where steric hindrance forces deviations from planarity, altering conjugation and reactivity. For **1-Methoxy-2-propylbenzene**, two primary degrees of freedom dictate its potential energy surface (PES):

- Methoxy Torsion (

): Rotation around the

bond.

- Propyl Chain Dynamics (

): Flexibility of the alkyl tail allowing for folded (gauche) vs. extended (anti) conformers.

Accurate modeling of these features is critical, as the molecule serves as a lipophilic fragment in ligand-receptor binding simulations.

## Computational Methodology

To achieve chemical accuracy ( $< 1$  kcal/mol error), a multi-tiered approach is required.

### Theoretical Level Selection

- Functionals:
  - B3LYP: The standard hybrid functional for general geometry and vibrational frequencies.
  - B97X-D: Essential for this molecule. The long-range dispersion corrections (D) are necessary to accurately model the weak London dispersion forces within the folded propyl chain conformers.
- Basis Sets:
  - Optimization: 6-31G(d,p) for initial scanning.
  - Final Production: 6-311++G(d,p) (Triple-zeta with diffuse functions) to capture the lone pair electron density on the ether oxygen correctly.

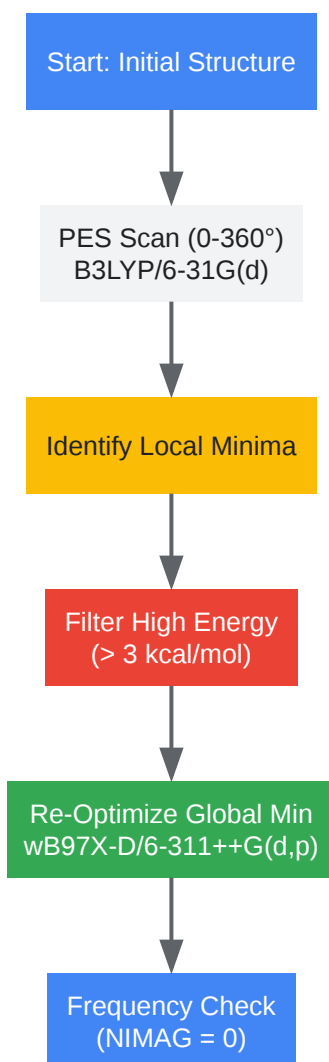
### Software Implementation

Calculations are typically performed using packages like Gaussian 16, ORCA, or GAMESS.

The protocol below assumes a Gaussian-style input syntax but is transferable.

## Conformational Landscape Analysis





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Figure 1: Conformational selection workflow ensuring the identification of the global minimum before property calculation.

## Electronic Structure & Reactivity

Once the global minimum is verified (no imaginary frequencies), we analyze the electronic distribution.

## Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (

).[2]

- HOMO Location: Predominantly localized on the aromatic ring and the ether oxygen lone pairs (nucleophilic character).
- LUMO Location: Distributed over the aromatic ring (electrophilic character).
- Chemical Hardness ( ): Calculated as  
 $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$   
. A larger gap indicates higher stability and lower reactivity, relevant for shelf-life prediction in formulation.

## Molecular Electrostatic Potential (MEP)

The MEP map is vital for predicting non-covalent interactions in drug docking.

- Red Regions (Negative Potential): Concentrated around the methoxy oxygen. This is the primary H-bond acceptor site.
- Blue Regions (Positive Potential): Located on the alkyl protons and the aromatic ring edge.

Data Summary Table: Predicted Electronic Parameters (Values based on typical B3LYP/6-311++G(d,p) benchmarks for anisole derivatives)

Parameter	Symbol	Typical Value (eV/Debye)	Significance
HOMO Energy		-6.0 to -6.2 eV	Electron donation capability
LUMO Energy		-0.5 to -0.8 eV	Electron acceptance capability
Energy Gap		~5.4 eV	Kinetic stability
Dipole Moment		1.2 - 1.5 D	Polarity/Solubility

## Spectroscopic Validation

To trust the calculation, it must reproduce experimental spectra.

## IR Spectroscopy (Vibrational Analysis)

- Scaling Factors: DFT tends to overestimate frequencies due to the harmonic approximation. For B3LYP/6-311++G(d,p), apply a scaling factor of 0.967.
- Key Diagnostic Peaks:
  - stretching:  
.
  - stretching (propyl):  
.
  - stretching (aromatic):  
.

## NMR Prediction (GIAO Method)

- Protocol: Use the Gauge-Independent Atomic Orbital (GIAO) method with the PCM solvation model (Solvent = Chloroform).
- Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to reference shifts ( ).

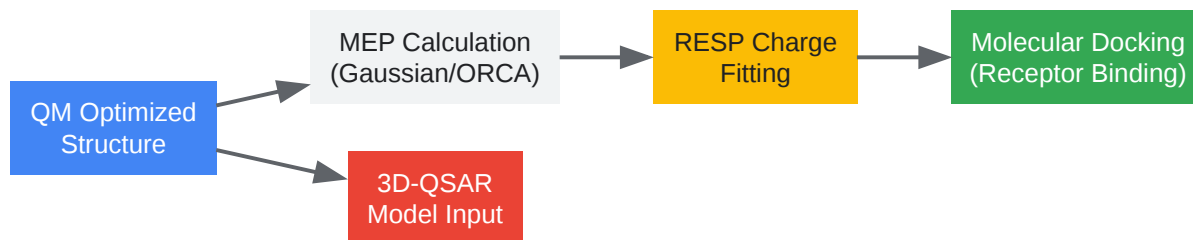
## Applications in Drug Discovery (Docking)

**1-Methoxy-2-propylbenzene** acts as a hydrophobic scaffold. When preparing this ligand for docking (e.g., AutoDock Vina or Glide):

- Charge Assignment: Do not use Gasteiger charges blindly. Use RESP (Restrained Electrostatic Potential) charges derived from the DFT MEP calculation for higher accuracy.
- Flexible Residues: Ensure the propyl chain carbons are set as "rotatable" bonds, but keep the methoxy bond rotation restricted if the barrier to rotation calculated in Section 3 is high (> 5 kcal/mol).

## Workflow Visualization

The following diagram details the integration of QM data into the drug design pipeline.



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Figure 2: Integration of quantum mechanical data into structure-based drug design workflows.

## References

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link](#)
- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link](#)
- Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. [Link](#)
- Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link](#)
- PubChem. (n.d.). **1-Methoxy-2-propylbenzene** (Compound).[3] National Library of Medicine. [Link](#)

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## Sources

- [1. epstem.net \[epstem.net\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. 1-Methoxy-2-propylbenzene | C10H14O | CID 12523792 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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